1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Structural characterization and nomenclature
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits a complex molecular architecture built upon a five-membered heterocyclic pyrazole ring system. The compound possesses the molecular formula C₁₀H₆Cl₂N₂O₂ with a molecular weight of 257.07 grams per mole. According to established chemical databases, the International Union of Pure and Applied Chemistry systematic name for this compound is 1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid.
The structural characterization reveals several key features that define this molecule's chemical identity. The pyrazole ring contains two adjacent nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring, with the carboxylic acid functional group attached at position 3. The 3,4-dichlorophenyl substituent is connected to the nitrogen atom at position 1 of the pyrazole ring, creating a specific substitution pattern that influences both the compound's physical properties and biological activities.
Spectroscopic identification relies on several molecular descriptors that provide unambiguous structural confirmation. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)Cl, while the International Chemical Identifier string is InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16). The corresponding International Chemical Identifier Key is documented as QSPGYAIOLVRCEY-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications.
Table 1: Chemical Properties of this compound
Historical context and discovery
The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds in 1883. This foundational work established the nomenclature and basic synthetic approaches that would later facilitate the development of more complex pyrazole derivatives. Subsequently, German chemist Hans von Pechmann made significant contributions to pyrazole synthesis in 1898 by developing a classical method involving the reaction of acetylene with diazomethane, providing an alternative synthetic route to the Knorr methodology.
The systematic exploration of substituted pyrazoles accelerated throughout the twentieth century as researchers recognized the potential of these heterocyclic compounds in pharmaceutical applications. The development of synthetic methodologies for preparing pyrazole derivatives with various substituents, including halogenated aromatic groups, became a focus of organic chemistry research. These advances laid the groundwork for the eventual synthesis and characterization of specific compounds such as this compound.
Modern synthetic approaches to pyrazole-3-carboxylic acid derivatives have evolved significantly from the original Knorr synthesis. Contemporary research demonstrates that pyrazole-3-carboxylic acid compounds can be efficiently prepared through multi-step synthetic sequences involving initial formation of the pyrazole core followed by introduction of the carboxylic acid functionality. The synthesis of dichlorophenyl-substituted pyrazoles typically involves the reaction of appropriately substituted hydrazines with suitable carbonyl precursors, followed by cyclization reactions that establish the five-membered heterocyclic ring system.
Significance in organic and medicinal chemistry
The significance of this compound in contemporary chemical research stems from the well-established pharmacological importance of pyrazole derivatives in medicinal chemistry. Pyrazole compounds have demonstrated remarkable versatility as privileged scaffolds, appearing in numerous Food and Drug Administration-approved medications including celecoxib for anti-inflammatory applications, apixaban as an anticoagulant, and sildenafil for treating erectile dysfunction. This regulatory approval history underscores the therapeutic potential inherent in the pyrazole framework and validates continued research into novel pyrazole derivatives.
Research investigations into pyrazole-3-carboxylic acid derivatives have revealed promising biological activities across multiple therapeutic areas. Recent studies have demonstrated that compounds containing the pyrazole-3-carboxylic acid structural motif exhibit potent antagonist activity against specific receptor targets, with some derivatives showing nanomolar-level potency. Specifically, research has identified pyrazole-3-carboxylic acid compounds as effective P2Y₁₄ receptor antagonists with potential anti-inflammatory properties, achieving half-maximal inhibitory concentration values in the low nanomolar range.
The structural features present in this compound contribute to its potential utility in drug discovery programs. The presence of chlorine substituents on the phenyl ring provides opportunities for structure-activity relationship optimization, as halogen atoms can influence both binding affinity and pharmacokinetic properties. The carboxylic acid functional group offers additional advantages for medicinal chemistry applications, as this moiety can participate in hydrogen bonding interactions with biological targets and can be readily modified through standard synthetic transformations to generate ester or amide derivatives.
Table 2: Research Findings on Pyrazole-3-carboxylic acid Derivatives
Contemporary research continues to explore the synthetic accessibility and biological potential of pyrazole-3-carboxylic acid derivatives. Advanced synthetic methodologies have been developed that allow for efficient preparation of structurally diverse pyrazole compounds, facilitating the generation of compound libraries for biological screening. These synthetic advances, combined with improved understanding of structure-activity relationships, position compounds like this compound as valuable starting points for medicinal chemistry optimization programs aimed at developing new therapeutic agents.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPGYAIOLVRCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3,4-Dichlorophenylhydrazine with β-Dicarbonyl Compounds
The most common and authoritative method for synthesizing 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves the reaction of 3,4-dichlorophenylhydrazine with β-dicarbonyl compounds such as ethyl acetoacetate or related ketoesters. This approach is grounded in well-established pyrazole chemistry where hydrazines act as bidentate nucleophiles in cyclocondensation with 1,3-diketones or equivalent carbonyl derivatives.
-
- The hydrazine derivative (3,4-dichlorophenylhydrazine) is reacted with ethyl acetoacetate under reflux conditions in protic solvents such as ethanol or methanol.
- The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by cyclization and elimination of water to form the pyrazole ring.
- Subsequent hydrolysis or carboxylation steps convert the ester or keto group at the 3-position into the carboxylic acid functionality.
-
- Use of aprotic dipolar solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) can improve yields by accelerating dehydration steps.
- Acidic additives such as concentrated hydrochloric acid (HCl) can further enhance reaction rates and product yields by promoting cyclization and dehydration.
-
- Typical yields reported for analogous pyrazole syntheses range from 60% to over 80% under optimized conditions.
- The reaction is scalable for industrial production, often employing continuous flow reactors and catalytic systems to improve efficiency.
Alternative One-Pot Synthesis via In Situ Carbonyl Derivatives
Recent research has demonstrated that pyrazoles can be synthesized in one-pot reactions where carbonyl derivatives are generated in situ from simpler precursors, followed by cyclocondensation with hydrazines.
-
- Ketones or diketones are reacted with reagents such as diethyl oxalate to form diketoesters or related intermediates in situ.
- These intermediates then undergo cyclocondensation with 3,4-dichlorophenylhydrazine to yield the desired pyrazole carboxylic acid derivatives.
-
- This method reduces the need for isolation of intermediates, saving time and resources.
- High regioselectivity and good yields (60–99%) have been reported for similar pyrazole derivatives.
Industrial Scale Considerations
- Industrial preparation often mirrors laboratory methods but emphasizes process optimization for yield, purity, and cost-effectiveness.
- Use of continuous flow reactors, automated synthesis, and recycling of catalysts improves throughput and sustainability.
- Control of reaction parameters such as temperature, solvent choice, and acid/base additives is critical for maximizing product quality.
Data Table: Summary of Preparation Methods for this compound
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation with β-dicarbonyls | 3,4-Dichlorophenylhydrazine + Ethyl acetoacetate | Reflux in ethanol/methanol; acid catalysis; aprotic solvents for optimization | 60–82 | Classical, widely used; scalable for industry |
| One-pot in situ carbonyl formation | Ketones + Diethyl oxalate + 3,4-Dichlorophenylhydrazine | One-pot, ambient to reflux temperatures | 68–99 | Efficient, reduces intermediate handling |
| 1,3-Dipolar cycloaddition | Diazo compounds + Alkynes | Zinc triflate catalyst, triethylamine, mild conditions | ~89 | Alternative route; requires specific substrates |
Research Findings and Notes
- The cyclocondensation approach remains the gold standard for preparing this compound due to its straightforwardness and reproducibility.
- Optimization of solvents and acid additives can significantly improve yield and purity, as demonstrated by Gosselin et al. and others.
- Industrial methods focus on continuous flow and catalyst recycling to enhance efficiency and reduce waste.
- While catalytic cycloaddition methods provide good yields and mild conditions, their applicability to this specific compound is limited by substrate availability and cost.
- Future research could explore greener synthesis methods, including microwave-assisted synthesis or biocatalytic routes, to improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme, blocking its activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Table 1: Amide Derivatives
Key Insight: Amidation of the carboxylic acid improves target affinity and selectivity. For example, morpholino carboxamides (e.g., 7f) show high CB1 receptor binding due to favorable hydrogen-bonding interactions .
Heterocyclic Core Modifications
Replacing the pyrazole ring with indazole or thiazole alters solubility and target engagement:
Key Insight : Indazole derivatives exhibit lower aqueous solubility compared to pyrazole analogs, likely due to increased hydrophobicity .
Solubility and Stability
- Target Compound: Limited solubility in water (<0.1 mg/mL) due to strong intramolecular H-bonding .
- Methyl Ester Derivative (CAS 916033-35-7) : Improved lipophilicity (logP = 3.2) for enhanced membrane permeability .
Hazard Profiles
Biological Activity
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1152949-12-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C10H6Cl2N2O2
- Molecular Weight: 257.07 g/mol
- Structure: The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains and fungi. For instance, derivatives have been reported to possess significant antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell function and integrity .
Cannabinoid Receptor Modulation
One of the most promising areas of research involves the compound's interaction with cannabinoid receptors. Pyrazoline derivatives have shown high affinity for the CB1 receptor, which is implicated in various metabolic processes and neuropsychiatric disorders. Specifically, compounds with similar structures have been evaluated for their potential as CB1 antagonists or inverse agonists, suggesting that this compound may also modulate these receptors effectively .
Antineoplastic Activity
The compound has been investigated for its potential antineoplastic properties. Studies have indicated that certain pyrazole derivatives can inhibit tumor cell growth by interfering with critical cellular pathways involved in cancer progression. For example, some derivatives have shown cytotoxic effects against leukemia cell lines with GI50 values in the low micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, which could explain its effects on microbial growth and cancer cell proliferation.
- Receptor Binding: Its ability to bind to cannabinoid receptors suggests a mechanism where it modulates neurotransmitter release and impacts metabolic regulation.
- Cell Cycle Disruption: Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased cell death.
Study 1: Antimicrobial Efficacy
In a study examining various pyrazole derivatives' antimicrobial activities, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be low compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Study 2: CB1 Receptor Interaction
A study focused on the pharmacological profiling of pyrazoline compounds revealed that this compound exhibited a binding affinity of approximately 97% at 3 μM concentration in CB1 receptor assays. This high affinity suggests its potential utility in treating conditions such as obesity and anxiety disorders through modulation of the endocannabinoid system .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | H2SO4, 80°C, 6h | 65% | 85% |
| 2 | NaOH/EtOH, reflux | 90% | 92% |
| 3 | HPLC purification | 80% | 99% |
(Basic) What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) identifies substituents: δ 8.2 ppm (pyrazole H-5), 7.6–7.8 ppm (dichlorophenyl protons). ¹³C NMR confirms the carboxylic carbon at δ 167 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., PDB ID 1XU) reveals planar pyrazole ring and dihedral angles (e.g., 15° between pyrazole and dichlorophenyl groups), critical for structure-activity studies .
- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 257.07) and HRMS (calc. 257.9964, found 257.9961) validate molecular weight .
(Advanced) How do structural modifications (e.g., halogen substitution) impact CB1 receptor binding affinity?
Methodological Answer:
- SAR Studies : Derivatives with 2,4-dichlorophenyl groups (e.g., 7c in ) show higher CB1 affinity (IC50 = 12 nM) compared to 3,4-dichloro analogs (IC50 = 45 nM).
- Key Interactions :
- Halogens at 3,4-positions reduce steric hindrance, allowing better fit into the receptor’s hydrophobic pocket .
- Carboxylic acid group forms hydrogen bonds with Lys192 in CB1 .
- Experimental Design :
- Radioligand displacement assays ([³H]CP-55,940) using HEK293 cells expressing human CB1.
- Molecular docking (AutoDock Vina) to predict binding modes .
Q. Table 2: CB1 Affinity of Pyrazole Derivatives
| Substituent Position | IC50 (nM) | Reference |
|---|---|---|
| 3,4-Dichloro | 45 | |
| 2,4-Dichloro | 12 | |
| 4-Chloro | 120 |
(Advanced) How can contradictory pharmacological data (e.g., agonist vs. inverse agonist activity) be resolved?
Methodological Answer:
Discrepancies often arise from:
Assay Conditions : Cell type (e.g., CHO vs. HEK293) and receptor density affect efficacy measurements.
Functional Selectivity : Compound 7c () acts as an inverse agonist in cAMP assays but shows neutral antagonism in β-arrestin recruitment assays .
Data Reconciliation :
- Use standardized assays (e.g., GTPγS binding for G-protein activation).
- Compare results across multiple models (e.g., mouse vas deferens vs. cell lines) .
(Basic) What safety protocols are essential for handling this compound?
Methodological Answer:
(Advanced) What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt Formation : Sodium or lysine salts increase aqueous solubility (e.g., sodium salt solubility: 15 mg/mL vs. free acid: 0.2 mg/mL).
- Prodrug Approach : Ethyl ester derivatives (e.g., ) enhance bioavailability, with enzymatic hydrolysis in vivo regenerating the active acid .
- Co-solvents : Use 10% DMSO/PBS for intravenous administration (ensure <1% DMSO to avoid toxicity) .
(Advanced) How can deuterated analogs aid in metabolic stability studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
